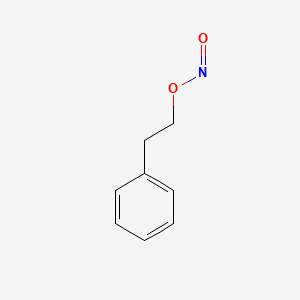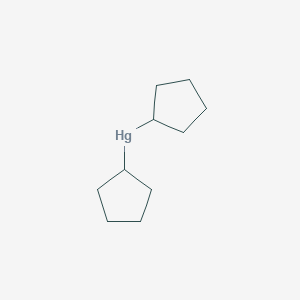
Dicyclopentylmercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclopentylmercury is an organomercury compound with the chemical formula ( \text{C}{10}\text{H}{18}\text{Hg} ) It is characterized by the presence of two cyclopentyl groups attached to a central mercury atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dicyclopentylmercury can be synthesized through the reaction of cyclopentylmagnesium bromide with mercuric chloride. The reaction typically proceeds as follows: [ \text{2 C}_5\text{H}_9\text{MgBr} + \text{HgCl}_2 \rightarrow \text{(C}_5\text{H}_9\text{)}_2\text{Hg} + \text{2 MgBrCl} ] This reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants and products.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis generally involves the use of organomagnesium reagents (Grignard reagents) and mercuric salts under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Dicyclopentylmercury undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercuric oxide and cyclopentane.
Reduction: Reduction reactions can convert this compound to elemental mercury and cyclopentane.
Substitution: The cyclopentyl groups can be substituted with other organic groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Mercuric oxide and cyclopentane.
Reduction: Elemental mercury and cyclopentane.
Substitution: Various organomercury compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Dicyclopentylmercury has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studies on the toxicity and biological effects of organomercury compounds often involve this compound.
Medicine: Research into the potential therapeutic uses and toxicological impacts of organomercury compounds includes this compound.
Industry: It is used in the development of materials and catalysts that involve mercury-containing compounds.
Mecanismo De Acción
The mechanism by which dicyclopentylmercury exerts its effects involves the interaction of the mercury atom with biological molecules. Mercury can bind to thiol groups in proteins, disrupting their function and leading to toxic effects. The pathways involved include the inhibition of enzyme activity and interference with cellular processes.
Comparación Con Compuestos Similares
Diphenylmercury: Another organomercury compound with two phenyl groups instead of cyclopentyl groups.
Dimethylmercury: Contains two methyl groups attached to mercury.
Diethylmercury: Contains two ethyl groups attached to mercury.
Uniqueness: Dicyclopentylmercury is unique due to the presence of cyclopentyl groups, which impart different chemical and physical properties compared to other organomercury compounds. Its reactivity and applications can vary significantly from those of diphenylmercury, dimethylmercury, and diethylmercury.
Propiedades
Número CAS |
23786-94-9 |
|---|---|
Fórmula molecular |
C10H18Hg |
Peso molecular |
338.84 g/mol |
Nombre IUPAC |
dicyclopentylmercury |
InChI |
InChI=1S/2C5H9.Hg/c2*1-2-4-5-3-1;/h2*1H,2-5H2; |
Clave InChI |
SMOMRVWKHSXRHD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)[Hg]C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


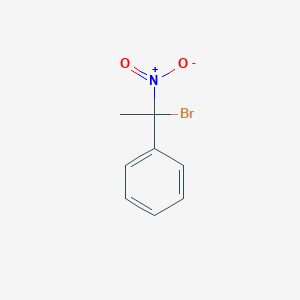

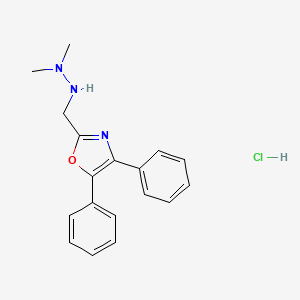
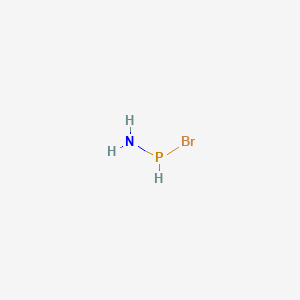




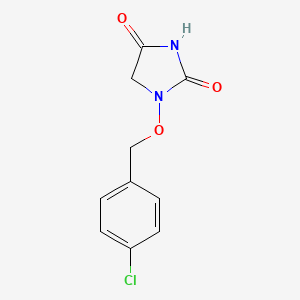
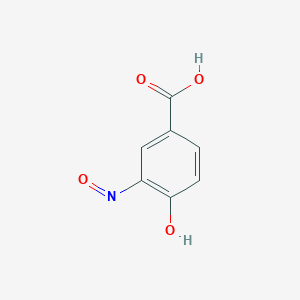


![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis-](/img/structure/B14694389.png)
